

The Structural Elucidation of Wieland-Miescher Ketone: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

The **Wieland-Miescher ketone** (WMK), formally known as 8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a cornerstone in the edifice of synthetic organic chemistry.[1] First synthesized and characterized by Karl Miescher and Peter Wieland in 1950, this bicyclic diketone has proven to be an exceptionally versatile building block for the synthesis of a vast array of complex natural products, particularly steroids and terpenoids.[2][3] Its rigid, well-defined stereochemical framework and strategically placed functional groups have made it a favorite starting material for intricate molecular constructions. This technical guide provides an in-depth exploration of the core experiments and logical processes that led to the elucidation of its now-famous structure.

Foundational Synthetic Protocol: The Robinson Annulation

The initial synthesis of the **Wieland-Miescher ketone** was achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5] This seminal work provided the very material whose structure needed to be deciphered.

Experimental Protocol: Robinson Annulation for Wieland-Miescher Ketone Synthesis



Reactants:

- 2-methyl-1,3-cyclohexanedione
- Methyl vinyl ketone
- Base catalyst (e.g., sodium methoxide in methanol)
- Solvent (e.g., methanol)

Procedure:

- Enolate Formation: 2-methyl-1,3-cyclohexanedione is treated with a base, such as sodium methoxide, in a suitable solvent like methanol. The base abstracts an acidic α-proton from the dione to form a resonance-stabilized enolate.[6]
- Michael Addition: The enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition reaction. This step forms a 1,5-dicarbonyl intermediate, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.
- Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-dicarbonyl
 intermediate undergoes an intramolecular aldol condensation. An enolate is formed at one of
 the ketone functionalities, which then attacks the other ketone group, leading to the
 formation of a new six-membered ring.[4]
- Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, yielding the Wieland-Miescher ketone.
 [6]

Yields: The overall yields for this reaction can range from 56.8% to 80%, depending on the specific reaction conditions and purification methods employed.[3]

Spectroscopic and Physical Characterization

The initial characterization of the **Wieland-Miescher ketone** would have relied on a combination of physical properties and the spectroscopic techniques available in the mid-20th century. Modern spectroscopic methods provide a much more detailed and definitive picture of the molecule's structure.



Physical and Spectroscopic Data

Property	Value	Reference(s)
Molecular Formula	C11H14O2	[1]
Molar Mass	178.23 g/mol	[1][7]
Melting Point	47-50 °C	[1]
Appearance	Racemic mixture	[1]
¹H NMR (CDCl₃)	See Table 1	[8]
¹³ C NMR (CDCl ₃)	See Table 2	[8]
Infrared (IR) (film)	See Table 3	[8]
Mass Spectrometry (EI)	m/z (%): 178 (M+), 122, 107, 79	[7][8]

Table 1: ¹H NMR Spectral Data for a Wieland-Miescher Ketone Analogue (Bis-nor WMK)

Note: Data for the closely related bis-nor **Wieland-Miescher ketone** is provided as a representative example.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Assignment
5.89	S	-	Vinylic H
3.10 - 2.98	m	-	H-3 (2H)
2.95	ddd	2.6, 11.1, 19.1	H-2
2.56	d	18.0	H-6
2.43	td	8.9, 8.9, 19.1	H-2
2.29	d	18.0	H-6
1.33	S	-	Angular CH₃
-	•		



Data from Synthesis 2005, No. 18, 3147–3151.[8]

Table 2: 13C NMR Spectral Data for a Wieland-Miescher

Ketone Analogue (Bis-nor WMK)

Chemical Shift (δ , ppm)	Assignment
212.41	C-1 (Ketone)
207.49	C-5 (Ketone)
184.70	C-3a
126.02	C-4 (Vinylic)
56.67	C-6a
44.58	C-6
38.18	C-2
24.32	C-3
23.11	Angular CH₃

Data from Synthesis 2005, No. 18, 3147-3151.[8]

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2970, 2928	C-H stretching (alkane)
1709 - 1752	C=O stretching (saturated ketone)
1635	C=O stretching (α , β -unsaturated ketone)
1600 - 1585	C=C stretching (alkene)

Data from Synthesis 2005, No. 18, 3147–3151 and general IR data.[8][9]

Chemical Elucidation of the Core Structure



In the era of the **Wieland-Miescher ketone**'s discovery, spectroscopic methods were not as powerful as they are today. Therefore, its structural elucidation would have heavily relied on classical chemical degradation techniques to break the molecule down into smaller, more easily identifiable fragments.

Ozonolysis: A Key Degradation Pathway

Ozonolysis would have been a critical experiment to prove the presence and location of the carbon-carbon double bond.

Experimental Protocol: Ozonolysis of Wieland-Miescher Ketone

- Ozonolysis: A solution of Wieland-Miescher ketone in an inert solvent (e.g., dichloromethane or methanol) at low temperature (typically -78 °C) is treated with a stream of ozone (O₃) until a blue color persists, indicating an excess of ozone.
- Work-up: The resulting ozonide is then worked up under either reductive or oxidative conditions.
 - Reductive Work-up (e.g., with zinc dust and water or dimethyl sulfide): This would cleave
 the double bond to yield two carbonyl-containing fragments without changing the oxidation
 state of the adjacent carbons.
 - Oxidative Work-up (e.g., with hydrogen peroxide): This would cleave the double bond and oxidize the resulting fragments to carboxylic acids or ketones.

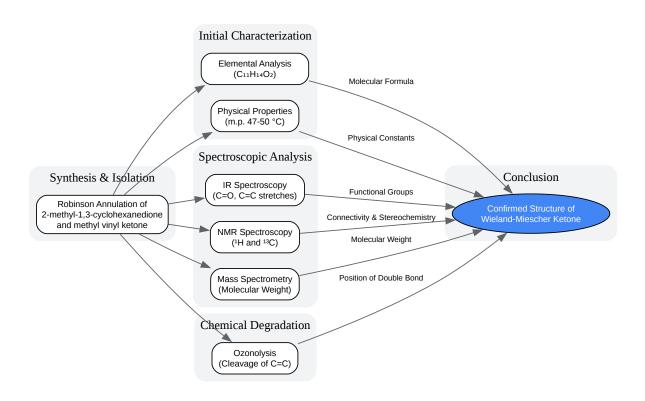
The identification of the degradation products would provide unequivocal evidence for the bicyclic structure and the position of the enone system.

Visualizing the Elucidation and Synthesis

The following diagrams, rendered in Graphviz DOT language, illustrate the logical workflow of the structural elucidation and the synthetic pathway.

Logical Workflow of Structural Elucidation

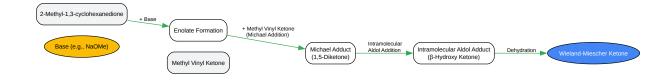




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Caption: Logical workflow for the structural elucidation of the Wieland-Miescher ketone.

Synthetic Pathway: Robinson Annulation





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